molecular formula C8H10 B14696917 Cyclobutene, dimethylbis(methylene)- CAS No. 25467-12-3

Cyclobutene, dimethylbis(methylene)-

Cat. No.: B14696917
CAS No.: 25467-12-3
M. Wt: 106.16 g/mol
InChI Key: SGBBSINDWMTKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclobutene, dimethylbis(methylene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cyclobutene, dimethylbis(methylene)- include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Halogenating agents: Such as bromine or chlorine

Major Products Formed

The major products formed from these reactions include cyclobutene oxides, reduced cyclobutene derivatives, and halogenated cyclobutene compounds .

Mechanism of Action

The mechanism of action of cyclobutene, dimethylbis(methylene)- involves the release of strain energy from its highly strained ring system. This strain-release mechanism allows the compound to undergo various chemical transformations, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved in these reactions depend on the specific functional groups and substituents present on the cyclobutene ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclobutene, dimethylbis(methylene)- include:

Uniqueness

Cyclobutene, dimethylbis(methylene)- is unique due to its highly strained ring system and the presence of two methylene groups, which provide distinct reactivity and stability compared to other cyclobutene derivatives. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

25467-12-3

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

1,2-dimethyl-3,4-dimethylidenecyclobutene

InChI

InChI=1S/C8H10/c1-5-6(2)8(4)7(5)3/h1-2H2,3-4H3

InChI Key

SGBBSINDWMTKGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C)C1=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.